
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone , often abbreviated as EMPA, is a complex organic molecule known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of EMPA is C16H20N4O2 with a molecular weight of approximately 332.4 g/mol. The structure includes a pyridazine ring, a pyrrolidine ring, and a methanone moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H20N4O2 |
Molecular Weight | 332.4 g/mol |
Structure Features | Pyridazine, Pyrrolidine, Methanone |
Synthesis
The synthesis of EMPA can be achieved through multi-step synthetic routes involving:
- Formation of the Pyridazine Ring : Typically synthesized by reacting hydrazine or aryl hydrazines with suitable carbonyl compounds.
- Introduction of the Dimethylamino Group : Achieved via nucleophilic substitution reactions.
- Formation of the Pyrrolidine Ring : Constructed through cyclization reactions involving appropriate precursors.
- Linking the Rings : The pyridazine and pyrrolidine rings are linked via ether bond formation using alkylating agents.
EMPA acts primarily as an OX2 receptor antagonist , which plays a crucial role in various physiological processes including sleep regulation and energy metabolism. Its interaction with G-protein-coupled receptors (GPCRs) suggests potential implications in treating disorders related to these pathways .
Antimicrobial Properties
Research indicates that EMPA exhibits significant antibacterial and antifungal activities. In vitro studies have shown that related pyrrolidine derivatives demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Anticancer Activity
Preliminary studies suggest that EMPA may interact with cellular pathways involved in cancer progression, indicating potential anticancer properties. Further research is required to elucidate its effectiveness against specific cancer types.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrolidine derivatives, including EMPA, showing promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Antifungal Evaluation : Another investigation assessed the antifungal activity of EMPA against Candida albicans, revealing significant inhibitory effects with MIC values demonstrating its potential as an antifungal agent .
科学的研究の応用
Structural Overview
This compound features several key structural components that contribute to its biological activity:
Component | Description |
---|---|
Pyridazine | A heterocyclic compound known for its diverse pharmacological activities. |
Pyrrolidine | Often associated with neuroactive properties and receptor interactions. |
Dimethylamino | Enhances solubility and may influence biological interactions. |
Pyrimidinyl | Contributes to the compound's interaction with various biological targets. |
Research indicates that this compound exhibits a range of biological activities, particularly in relation to cancer treatment and neuroprotection.
Antitumor Activity
Studies have shown that derivatives of this compound can inhibit key oncogenic pathways, making them candidates for cancer therapy. For instance:
- In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa cells, with IC50 values as low as 0.02 mM .
- Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
Neuroprotective Effects
The presence of the dimethylamino group enhances the compound's solubility and bioavailability, making it a candidate for neuroprotective applications:
- Neuroactive properties have been noted in similar compounds, suggesting potential utility in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights how modifications in the chemical structure significantly impact biological activity:
Modification Type | Effect on Activity |
---|---|
Pyrrolidine Substitutions | Alterations at specific positions drastically affect potency. |
Methoxy Substituents | Enhance interaction with target proteins. |
Case Studies
Several studies have evaluated the biological activity of this compound in detail:
- Study on Cancer Cell Lines : A comprehensive evaluation indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds .
- Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction .
特性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-20(2)12-4-5-13(19-18-12)23-11-6-9-21(10-11)15(22)14-16-7-3-8-17-14/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWJJZJUDIFVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。